2-(2-Bromoethyl)oxirane

Polymer Synthesis Ring-Opening Polymerization Elastomers

2-(2-Bromoethyl)oxirane (CAS 13287-42-8), also known as 4-bromo-1,2-epoxybutane, is a bifunctional aliphatic epoxide featuring both a strained three-membered oxirane ring and a primary alkyl bromide terminus. This unique combination of electrophilic sites enables sequential or orthogonal reactivity in nucleophilic ring-opening and substitution reactions, positioning it as a versatile intermediate for pharmaceutical, polymer, and materials science applications.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 13287-42-8
Cat. No. B080843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)oxirane
CAS13287-42-8
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESC1C(O1)CCBr
InChIInChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2
InChIKeyZKODPGZNBMIZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)oxirane (CAS 13287-42-8): A Bifunctional Epoxide Building Block for Precision Synthesis


2-(2-Bromoethyl)oxirane (CAS 13287-42-8), also known as 4-bromo-1,2-epoxybutane, is a bifunctional aliphatic epoxide featuring both a strained three-membered oxirane ring and a primary alkyl bromide terminus [1]. This unique combination of electrophilic sites enables sequential or orthogonal reactivity in nucleophilic ring-opening and substitution reactions, positioning it as a versatile intermediate for pharmaceutical, polymer, and materials science applications . The compound is supplied as a colorless to pale yellow liquid with a molecular weight of 151.00 g/mol and a typical commercial purity of ≥95–97% .

Why In-Class Halogenated Epoxides Cannot Be Interchanged for 2-(2-Bromoethyl)oxirane


Although several halogenated epoxides exist as alternatives, substituting 2-(2-bromoethyl)oxirane with a different analog—such as 2-bromo-1,2-epoxypropane, 4-bromocyclohexane derivatives, or epichlorohydrin—is not a trivial exchange. Critical differences in chain length, halogen leaving-group ability, and the spatial separation between the oxirane and bromide functionalities directly influence reaction kinetics, polymerization efficiency, and the properties of the final product [1]. For instance, the C–Br bond in the 2-bromoethyl side chain exhibits distinct reactivity and selectivity compared to the more labile C–I bond or the less reactive C–Cl bond, while the two-carbon spacer between the epoxide and bromine enables different cyclization and crosslinking behaviors than shorter-chain homologs . These structural nuances mean that empirical performance data must guide procurement decisions.

Quantitative Differentiation of 2-(2-Bromoethyl)oxirane: Key Comparative Data for Scientific Selection


Polymerization Efficiency: 39% Yield and High Viscosity Polymer with 2-(2-Bromoethyl)oxirane

In the context of reactive polymer synthesis, 2-(2-bromoethyl)oxirane demonstrates a specific and quantifiable polymerization efficiency. When polymerized using the AlEt₃/H₂O/AcAc initiator system, it is converted to poly[(2-bromoethyl)oxirane] in a 39% yield, producing a polymer with an inherent viscosity of 1.99 dL/g [1]. While direct head-to-head comparison data under identical conditions is limited for close analogs in the open literature, this yield and viscosity are class-defining for bromoalkyl oxiranes in this specific initiator system, as described by Shih and Tirrell [1]. The resulting polymer is characterized as a white elastomer, soluble in CHCl₃ and insoluble in CH₃OH [1].

Polymer Synthesis Ring-Opening Polymerization Elastomers

Nonlinear Optical (NLO) Efficiency: Second Harmonic Generation Exceeds 1.5× Urea

As a building block for nonlinear optical (NLO) materials, derivatives of 2-(2-bromoethyl)oxirane have been incorporated into chromophores exhibiting second harmonic generation (SHG) efficiencies that exceed 1.5 times that of urea . Urea serves as a common benchmark standard in NLO research. This performance metric is a direct result of the compound's bifunctional nature, allowing it to be integrated into conjugated systems where the bromo group facilitates further functionalization and the oxirane enables covalent anchoring .

Nonlinear Optics Materials Science Organic Crystals

High Batch Purity Consistency: ≥99.0% from Specialty Suppliers

For sensitive synthetic applications, the availability of high-purity material is paramount. While standard commercial purity for 2-(2-bromoethyl)oxirane is commonly ≥95% to 97% , specialized suppliers offer material with batch-specific purities reaching 99.0% and 99.2% . This level of purity, which exceeds the typical 97% standard from major distributors , reduces the potential for side reactions originating from impurities and improves batch-to-batch reproducibility in multistep syntheses or polymerization processes.

Analytical Chemistry Quality Control Procurement

Validated Application as an Intermediate for Antibacterial Agents Targeting Multidrug-Resistant Gram-Negative Bacteria

In medicinal chemistry, (S)-2-(2-bromoethyl)oxirane has been specifically reported as a synthetic intermediate in the production of antibacterial agents designed to combat multidrug-resistant Gram-negative bacteria . The mechanism involves the bromo group's participation in cross-linking bacterial cell walls . This application is a direct consequence of the compound's chiral bifunctionality, which allows for the construction of complex, three-dimensional pharmacophores. In contrast, achiral analogs or those with different halogen-leaving groups may not provide the necessary stereochemical or reactivity profile required for this specific antibacterial target engagement.

Medicinal Chemistry Antibacterial Drug Discovery

Standardized Physical Properties for Process Engineering: Boiling Point 80°C at 50 mmHg and Density 1.521 g/mL

For process development and scale-up, accurate physical constants are non-negotiable. The (S)-enantiomer of 2-(2-bromoethyl)oxirane (CAS 61847-07-2) has a defined boiling point of 80 °C at 50 mmHg and a density of 1.521 g/mL at 20 °C . These values are distinct from, for example, epichlorohydrin (boiling point 115–117 °C at atmospheric pressure, density 1.183 g/mL) [1]. The significantly higher density and lower boiling point under vacuum provide critical parameters for designing purification steps (e.g., distillation) and for safe handling and storage protocols, as the compound must be stored under inert gas at 2-8°C .

Process Chemistry Physical Chemistry Engineering

Strategic Application Scenarios for Procuring 2-(2-Bromoethyl)oxirane (CAS 13287-42-8)


Synthesis of Functional Elastomers and Polyether-Urethane Hydrogels

Researchers focused on developing new polymeric materials, particularly elastomers and hydrogels, will find 2-(2-bromoethyl)oxirane to be a valuable monomer. Its documented polymerization to poly[(2-bromoethyl)oxirane] in 39% yield with an inherent viscosity of 1.99 dL/g using the AlEt₃/H₂O/AcAc system [1] provides a validated starting point for synthesizing well-defined macromolecules. The resulting polymer, a white elastomer soluble in chloroform, serves as a precursor for polyether-urethane networks with potential as biomaterials or contact lenses [1].

Development of Nonlinear Optical (NLO) Chromophores and Photonic Devices

For materials scientists designing organic nonlinear optical (NLO) materials, 2-(2-bromoethyl)oxirane offers a strategic advantage. Its bifunctional structure allows it to serve as a covalent linker for NLO-active chromophores, enabling the construction of materials with second harmonic generation (SHG) efficiencies exceeding 1.5 times that of urea . Procuring this epoxide is a critical step for those seeking to create advanced materials for frequency conversion, optical switching, and other photonic applications.

Medicinal Chemistry for Next-Generation Antibacterial Agents

Medicinal chemistry teams working to overcome multidrug resistance in Gram-negative bacteria should prioritize the procurement of (S)-2-(2-bromoethyl)oxirane. This chiral building block is a specifically reported intermediate in the synthesis of new antibacterial compounds that function by cross-linking bacterial cell walls . Its unique combination of a chiral epoxide and a displaceable bromide provides the precise reactivity and stereochemistry needed to access this challenging therapeutic space.

High-Reproducibility Multistep Organic Synthesis and Process R&D

In process research and development, where reproducibility and yield are paramount, sourcing 2-(2-bromoethyl)oxirane with a guaranteed high purity (≥99.0%) from specialty suppliers can eliminate impurities as a variable. This is particularly critical when using the compound in sensitive, multistep sequences, such as the sequential orthogonal reactions enabled by its bifunctional nature. Furthermore, its distinct physical properties (density of 1.521 g/mL and boiling point of 80 °C at 50 mmHg) are essential parameters for safe handling, storage under inert atmosphere at 2-8°C, and designing efficient purification protocols during scale-up .

Technical Documentation Hub

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